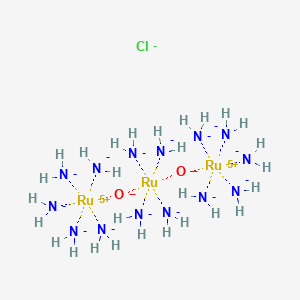
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is a complex chemical compound with the molecular formula (NH3)14.O2Ru3Cl6. It is known for its unique structure, which includes three ruthenium atoms bridged by oxygen atoms and coordinated by ammonia and chloride ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride typically involves the reaction of ruthenium trichloride with ammonia in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{3 RuCl}_3 + \text{14 NH}_3 + \text{O}_2 \rightarrow \text{(NH}3\text{)}{14}\text{O}_2\text{Ru}_3\text{Cl}_6 ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium centers are further oxidized.
Reduction: This compound can also be reduced, leading to changes in the oxidation state of the ruthenium atoms.
Substitution: Ligand substitution reactions can occur, where ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or other amines under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species .
Applications De Recherche Scientifique
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Industrial Applications: It is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride involves its ability to coordinate with various substrates through its ruthenium centers. The compound can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
- Hexaammineruthenium(III) chloride
- Tetraamminedichlororuthenium(III) chloride
- Ruthenium(III) chloride hydrate
Comparison: Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is unique due to its trinuclear structure and the presence of bridging oxygen atoms. This structure imparts distinct electronic and catalytic properties compared to other ruthenium complexes. For example, Hexaammineruthenium(III) chloride has a simpler mononuclear structure, which affects its reactivity and applications .
Propriétés
Formule moléculaire |
ClH28N14O2Ru3-9 |
|---|---|
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride |
InChI |
InChI=1S/ClH.14H2N.2O.3Ru/h1H;14*1H2;;;;;/q;14*-1;2*-2;;2*+5/p-1 |
Clé InChI |
AQPPUBZLBVOJLP-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



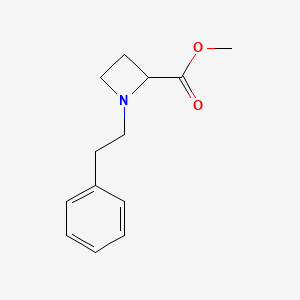
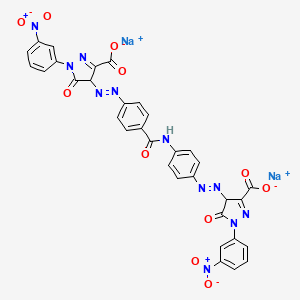
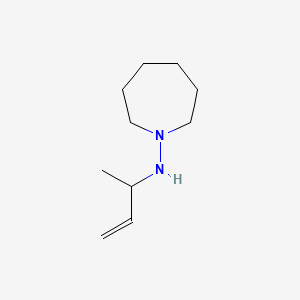
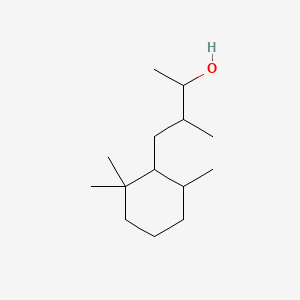
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)
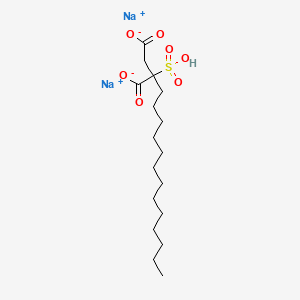
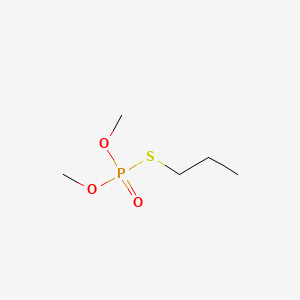
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)

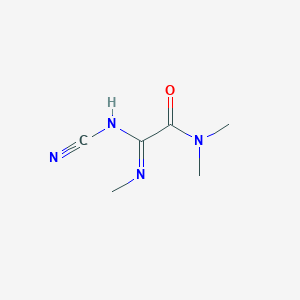
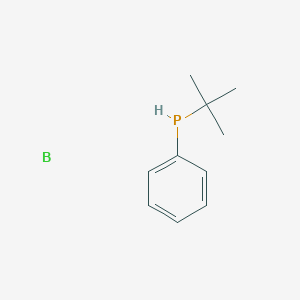
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
